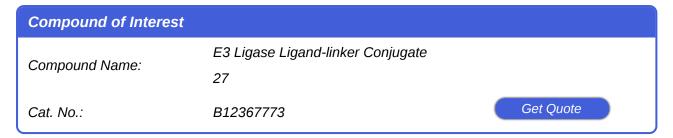


A Comparative Guide to VHL E3 Ligase Ligands: Compound 27 and Beyond

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For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular oxygensensing pathway and a key target in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The selection of an appropriate VHL ligand is paramount for the successful design of potent and selective protein degraders. This guide provides an objective comparison of Compound 27 with other notable VHL E3 ligase ligands, supported by experimental data and detailed methodologies.

Quantitative Comparison of VHL Ligand Performance

The binding affinity of a ligand to VHL is a primary determinant of its utility in recruiting the E3 ligase to a target protein. The following tables summarize the binding affinities and cellular activities of Compound 27 and other well-characterized VHL ligands.



Ligand	Binding Affinity (Kd) to VHL	Assay Method	Reference
Compound 27	145 μΜ	19F NMR Displacement Assay	[1]
VH032	185 nM	Isothermal Titration Calorimetry (ITC)	[2][3]
VH298	80-90 nM	ITC & Fluorescence Polarization	[4][5][6]
VH101	16 nM	Not Specified	[7][8]
Compound 15	5.4 μΜ	Isothermal Titration Calorimetry (ITC)	[9]
Compound 134a	29 nM	Surface Plasmon Resonance (SPR)	[10]
Compound 133a	171 nM	Surface Plasmon Resonance (SPR)	[10]

Table 1: Comparison of Binding Affinities of VHL E3 Ligase Ligands. This table provides a direct comparison of the dissociation constants (Kd) for various ligands binding to the VHL E3 ligase complex. A lower Kd value indicates a higher binding affinity.



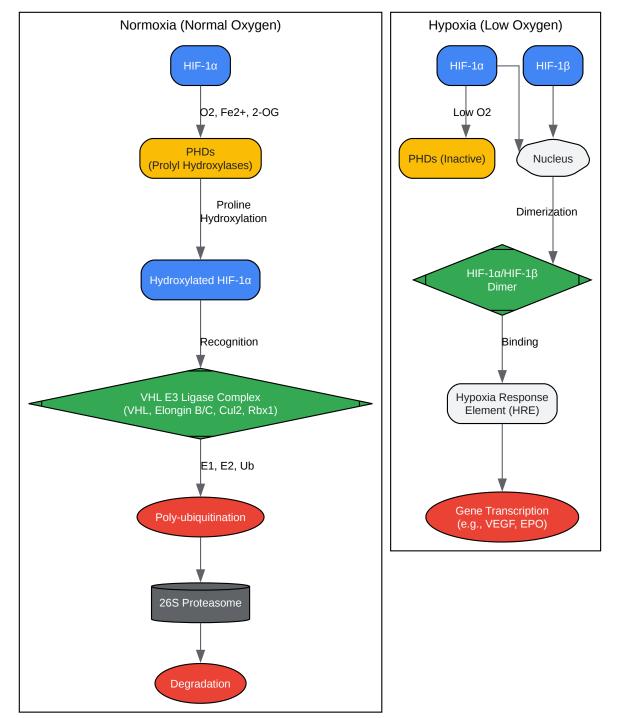
PROTAC	VHL Ligand	Target Protein	Cellular Degradatio n (DC50)	Cell Line	Reference
MZ1	VH032	BRD4	< 100 nM	Not Specified	[7]
ARD-69	VHL-e (24)	AR	0.86 nM	LNCaP	[7]
ARD-266	VHL-g (25)	AR	0.5 nM	LNCaP	[7]
PROTAC 139	Heterocyclic Ligand	BRD4	3.3 nM	PC3	[10]
PROTAC 141	N-oxo-amide Ligand	BRD4	2.58 nM	PC3	[10]

Table 2: Cellular Activity of PROTACs Utilizing Different VHL Ligands. This table showcases the in-cell efficacy of PROTACs that incorporate various VHL ligands. The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein.

VHL-HIF-1α Signaling Pathway

The canonical function of the VHL E3 ligase is to target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF- 1α) for proteasomal degradation under normoxic conditions. Understanding this pathway is crucial for designing VHL-based therapeutics.





VHL-HIF-1α Signaling Pathway

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Figure 1: VHL-HIF- 1α Signaling Pathway.



Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of VHL ligand performance.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This competitive assay measures the binding of a test compound to the VHL complex.

Principle: The assay utilizes a VHL-Red Ligand, a 6His-tagged human VHL protein complex, and an anti-6His antibody labeled with Europium cryptate (donor). When the VHL-Red Ligand (acceptor) is bound to the VHL complex, excitation of the donor triggers Fluorescence Resonance Energy Transfer (FRET). A test compound that binds to VHL will compete with the VHL-Red Ligand, leading to a decrease in the FRET signal.[7]

Protocol:

- Plate Preparation: The assay is typically performed in a 96- or 384-well low-volume white plate.
- Dispensing:
 - Dispense samples or standards directly into the assay plate.
 - Add the 6His-tagged VHL protein complex.
 - Add the HTRF reagents: anti-6His antibody labeled with Europium cryptate and the VHL
 Ligand labeled with a Red HTRF acceptor. These can be pre-mixed.[7]
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
- Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and used to determine the binding affinity (IC50) of the test compound.



Fluorescence Polarization (FP) Binding Assay

This method is another competitive binding assay used to determine the affinity of ligands for VHL.

Principle: The assay is based on the change in polarization of fluorescent light emitted from a fluorescently labeled VHL ligand (tracer) upon binding to the larger VHL protein complex. A small, unbound fluorescent ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VHL complex, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that binds to VHL will displace the fluorescent ligand, causing a decrease in the fluorescence polarization signal.

Protocol:

- Reagent Preparation:
 - Prepare a solution of the purified recombinant VHL complex (e.g., ELOB/ELOC/VHL).
 - Prepare a solution of a fluorescently labeled VHL ligand (e.g., BDY FL VH032).
 - Prepare serial dilutions of the test inhibitor.
- Assay Setup:
 - In a black microplate, add the VHL complex to wells designated for the positive control and test inhibitor.
 - Add assay buffer to the negative control and blank wells.
 - Add the diluted test inhibitor to the appropriate wells. Add diluent solution to the control wells.
 - Add the fluorescently labeled VHL ligand to all wells except the blank.
- Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature with slow shaking.



- Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.
- Data Analysis: The change in millipolarization (mP) units is used to calculate the IC50 value of the test inhibitor.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay assesses the ability of a VHL ligand to stabilize HIF- 1α in a cellular context.

Principle: By inhibiting the VHL-HIF-1 α interaction, a VHL ligand prevents the degradation of HIF-1 α , leading to its accumulation in the cell. This accumulation can be detected and quantified by Western blotting.[11]

Protocol:

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., HeLa or RCC4) to an appropriate confluency.
 - Treat the cells with varying concentrations of the test VHL ligand for a specific duration (e.g., 2 to 24 hours). Include a vehicle control (e.g., DMSO).[11]
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for HIF-1α.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities for HIF-1α and a loading control (e.g., β-actin or GAPDH). The relative increase in HIF-1α levels in treated cells compared to the control indicates the stabilizing effect of the ligand.

In Vivo Pharmacokinetic (PK) Study

This type of study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a VHL ligand in a living organism.

General Workflow:

- Dosing: Administer the VHL ligand to a cohort of animals (e.g., mice or rats) via a specific route (e.g., intravenous, oral).
- Sample Collection: Collect blood samples at various time points post-administration.
- Sample Processing: Process the blood samples to obtain plasma or serum.
- Bioanalysis: Quantify the concentration of the VHL ligand in the plasma/serum samples
 using a sensitive and specific analytical method, such as liquid chromatography-mass
 spectrometry (LC-MS).
- Data Analysis: Plot the plasma concentration of the ligand versus time to generate a pharmacokinetic profile. From this profile, key PK parameters can be calculated, including:
 - Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.



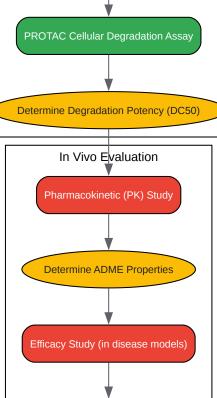




- Maximum concentration (Cmax): The highest concentration of the drug observed in the plasma.
- Time to maximum concentration (Tmax): The time at which Cmax is reached.
- Area under the curve (AUC): The total drug exposure over time.
- Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation.



General Experimental Workflow for VHL Ligand Evaluation In Vitro Evaluation Binding Assay (HTRF, FP, SPR, ITC) Cellular Evaluation Cellular Assay (HIF-1α Stabilization) Determine Cellular Potency (EC50)



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Determine Therapeutic Efficacy

Figure 2: General Experimental Workflow.



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